molecular formula C24H33NO5 B7953596 N-(5-formyl-2-isopropoxybenzyl)(5-formyl-2-isopropoxyphenyl)-N,N-dimethylmethanaminium hydroxide

N-(5-formyl-2-isopropoxybenzyl)(5-formyl-2-isopropoxyphenyl)-N,N-dimethylmethanaminium hydroxide

Cat. No.: B7953596
M. Wt: 415.5 g/mol
InChI Key: CKJUMDKFIZLOLD-UHFFFAOYSA-M
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Description

Structure and Key Features:
This compound is a quaternary ammonium hydroxide featuring dual 5-formyl-2-isopropoxybenzyl groups attached to a central nitrogen atom, which is further substituted with two methyl groups. The formyl (-CHO) and isopropoxy (-OCH(CH₃)₂) substituents on the aromatic rings contribute to its unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity toward nucleophiles. The hydroxide counterion imparts strong basicity and water solubility.

  • Formylation: Introduction of aldehyde groups via Vilsmeier-Haack or Duff reactions, as seen in furan-2-aldehyde-based syntheses .
  • Quaternary Ammonium Formation: Alkylation of tertiary amines using benzyl halides, followed by ion exchange to hydroxide form, akin to procedures involving p-methoxybenzyl chloride .
  • Purification: Likely employs column chromatography (e.g., hexane/ethyl acetate gradients) or HPLC, as demonstrated in thiazole-amide purifications .

Properties

IUPAC Name

bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32NO4.H2O/c1-17(2)28-23-9-7-19(15-26)11-21(23)13-25(5,6)14-22-12-20(16-27)8-10-24(22)29-18(3)4;/h7-12,15-18H,13-14H2,1-6H3;1H2/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJUMDKFIZLOLD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)C[N+](C)(C)CC2=C(C=CC(=C2)C=O)OC(C)C.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key functional groups and their implications:

Compound Name (Example) Functional Groups Key Properties Reference
Target Compound Formyl, Isopropoxy, Quaternary Ammonium High polarity, basicity, reactivity -
N-(furan-2-yl)methanimines () Formyl, Oxadiazole Electrophilic aldehyde, heterocyclic stability
Thiazol-2-yl Amide () Benzoyl, Thiazole Hydrogen-bonding capacity, bioactivity
N-(5-chloro-2-methoxyphenyl)acetamide () Chloro, Methoxy, Acetamide Lipophilicity, potential CNS activity

Key Observations :

  • The target’s formyl groups enable nucleophilic addition reactions, similar to furan-2-aldehyde derivatives , but its quaternary ammonium core distinguishes it from neutral amides or oxadiazoles.

Spectroscopic and Analytical Data

While specific data for the target compound are unavailable, comparisons with analogous compounds highlight trends:

  • ¹H NMR : The target’s isopropoxy groups would show split signals (δ ~1.2–1.4 ppm for -CH(CH₃)₂), distinct from methoxy singlets (δ ~3.8 ppm) in .
  • HRMS: Accurate mass determination would confirm the molecular formula (C₂₅H₃₄NO₅⁺), differentiating it from smaller amides (e.g., C₁₀H₁₃FN₂O₂ in ) .

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